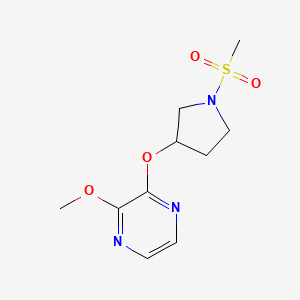

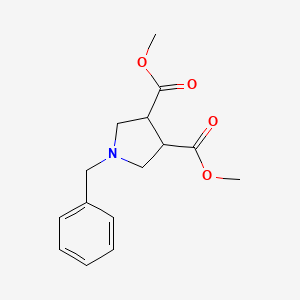

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Übersicht

Beschreibung

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by its IUPAC name, dimethyl (3R,4S)-1-benzyl-3,4-pyrrolidinedicarboxylate . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often synthesized through substitution, addition, elimination, Diels-Alder reaction, cycloaddition, Favorskii rearrangement, and esterification .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .Wissenschaftliche Forschungsanwendungen

Stereochemistry and Catalysis

Research by Jumali et al. (2017) investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis towards zopfiellamide A. The study focused on the stereochemical outcome of the product when reduced using sodium borohydride with selected metal chlorides, offering insights into the hydride transfer mechanism in such reductions (Jumali, Shaameri, Mohamad, & Hamzah, 2017).

Organic Synthesis Methodologies

The development of novel calcium-sensing receptor antagonists was explored by Yang et al. (2005), who identified 2-benzylpyrrolidines as potent components, highlighting the compound's role in medicinal chemistry and receptor biology research (Yang et al., 2005).

Khetan and George (1969) described the reaction of Dimethyl acetylenedicarboxylate with phenacylamines, leading to adducts with potential implications in organic synthesis and the study of Michael type additions (Khetan & George, 1969).

A study by Merz et al. (2003) focused on the synthesis of highly electron-rich compounds for polypyrrole formation, starting from N-benzyl-3-hydroxypyrrole-2,4-dicarboxylic acid, showcasing the compound's utility in conducting polymer research (Merz, Anikin, Lieser, Heinze, & John, 2003).

Novel Compound Synthesis

Fukuda, Hayashida, and Iwao (2009) developed a general method for synthesizing N-unsubstituted 3,4-diarylpyrrole-2,5-dicarboxylates, demonstrating the versatility of related compounds in synthesizing complex organic molecules (Fukuda, Hayashida, & Iwao, 2009).

Tran, Diev, and Molchanov (2011) detailed an efficient and stereoselective cycloaddition involving dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate, contributing to the field of cycloaddition reactions (Tran, Diev, & Molchanov, 2011).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less severe health effects or damage to the environment . The hazard statements associated with this compound are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVVUSBZJFOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)

![6-Thia-1-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B2814891.png)

![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)